![molecular formula C11H12N6O2 B221010 4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as AMOC and belongs to the class of oxadiazole derivatives.
Wirkmechanismus
The mechanism of action of AMOC is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
AMOC has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to induce DNA damage, inhibit DNA synthesis, and disrupt cellular metabolism. Additionally, AMOC has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and cellular signaling.
Vorteile Und Einschränkungen Für Laborexperimente
AMOC has several advantages and limitations for lab experiments. One of the main advantages is that it exhibits potent pharmacological activity against various cancer cell lines and bacterial strains. Additionally, the compound has low toxicity and is relatively easy to synthesize. However, one of the main limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize the compound for specific applications.
Zukünftige Richtungen
There are several future directions for research on AMOC. One potential area of research is to investigate the compound's potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action and optimize the compound for specific applications. Finally, research is needed to investigate the safety and efficacy of AMOC in animal models and clinical trials.
Synthesemethoden
The synthesis of AMOC involves several steps, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with semicarbazide hydrochloride to produce 2-methoxybenzaldehyde semicarbazone. The final step involves the reaction of 2-methoxybenzaldehyde semicarbazone with cyanogen bromide to yield AMOC.
Wissenschaftliche Forschungsanwendungen
AMOC has been extensively studied for its potential pharmacological properties, including its anticancer, antimicrobial, and antifungal activities. The compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, AMOC has been shown to possess significant antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Eigenschaften
Molekularformel |
C11H12N6O2 |
---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
4-amino-N//'-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C11H12N6O2/c1-18-8-5-3-2-4-7(8)6-14-15-10(12)9-11(13)17-19-16-9/h2-6H,1H3,(H2,12,15)(H2,13,17)/b14-6+ |
InChI-Schlüssel |
IXSVOSGIAUDNCR-MKMNVTDBSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/N=C(/C2=NON=C2N)\N |
SMILES |
COC1=CC=CC=C1C=NN=C(C2=NON=C2N)N |
Kanonische SMILES |
COC1=CC=CC=C1C=NN=C(C2=NON=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.